![molecular formula C23H20N4S B3826145 4-[methyl(phenyl)amino]benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B3826145.png)
4-[methyl(phenyl)amino]benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
Übersicht
Beschreibung
“4-[methyl(phenyl)amino]benzaldehyde” is a compound with the molecular formula C14H13NO and a molecular weight of 211.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-[methyl(phenyl)amino]benzaldehyde” includes a benzene ring with a methylphenylamino group and an aldehyde group .Chemical Reactions Analysis
While specific chemical reactions involving “4-[methyl(phenyl)amino]benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” are not available, similar compounds may undergo reactions at the benzylic position .Its InChI Code is 1S/C14H13NO/c1-15(13-5-3-2-4-6-13)14-9-7-12(11-16)8-10-14/h2-11H,1H3 and its InChI key is GDKRKWOVNXZJRF-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds similar to “4-[methyl(phenyl)amino]benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria . They have also been tested against fungal species . This suggests that the compound could potentially be used in the development of new antimicrobial agents .
Antiproliferative Agents
The compound has been studied for its potential as an antiproliferative agent . Antiproliferative agents are substances that inhibit cell growth and multiplication, and they are often used in cancer treatment .
Anticancer Activity
The compound has been evaluated for its anticancer activity against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . This suggests that it could potentially be used in the treatment of certain types of cancer .
Drug Resistance Combat
Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Antifungal Activity
The compound exhibits high in vitro antifungal activities against pathogenic fungi such as Candida, Aspergillus, Cryptococcus, and Dermatophytes . This suggests that it could potentially be used in the treatment of fungal infections .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . This helps in understanding the interaction between the compound and the target protein, which is crucial in drug design .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-27(20-10-6-3-7-11-20)21-14-12-18(13-15-21)16-24-26-23-25-22(17-28-23)19-8-4-2-5-9-19/h2-17H,1H3,(H,25,26)/b24-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHDQKRYMMEAG-LFVJCYFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-4-{(E)-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.